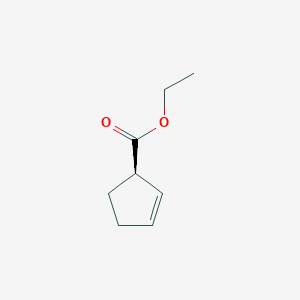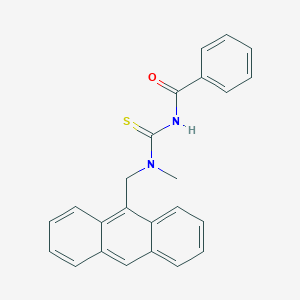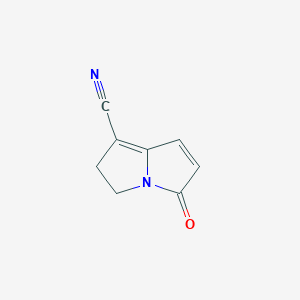
5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABBV744 is a highly selective inhibitor of the second bromodomain (BDII) of the bromodomain and extra-terminal (BET) family proteins. This compound has shown significant potential in preclinical models of various diseases, including acute myelogenous leukemia and androgen receptor-positive prostate cancer . ABBV744 exhibits a greater than 300-fold more potent binding affinity to the BDII bromodomain of BRD4 relative to the first bromodomain (BDI) of BRD4 .
Preparation Methods
The synthesis of ABBV744 involves several steps, starting with the preparation of a clear stock solution using an in vitro approach. The compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4), which is a key enzyme in drug metabolism . The industrial production methods for ABBV744 are not extensively detailed in the available literature, but it is known that the compound is synthesized with high purity and is available in various quantities for research purposes .
Chemical Reactions Analysis
ABBV744 undergoes several types of chemical reactions, including:
Oxidation: The compound is metabolized by CYP3A4, indicating that it undergoes oxidative reactions.
Reduction: There is no specific information available on reduction reactions involving ABBV744.
Substitution: The compound’s structure suggests potential for substitution reactions, although specific details are not provided in the literature.
Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the oxidative metabolism of ABBV744. The major products formed from these reactions are metabolites that result from the action of CYP3A4 .
Scientific Research Applications
ABBV744 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BDII in various biochemical pathways.
Biology: Investigated for its effects on microglial inflammation and neuroinflammation.
Industry: Utilized in the development of new therapeutic strategies targeting BET family proteins.
Mechanism of Action
ABBV744 exerts its effects by selectively inhibiting the BDII of BET family proteins. This inhibition disrupts the interaction between bromodomains and acetylated lysine residues on histones, leading to changes in gene expression. The molecular targets of ABBV744 include BRD2, BRD3, BRD4, and BRDT, with a particular focus on BRD4 . The pathways involved in its mechanism of action include the JAK-STAT signaling pathway and the regulation of pro-inflammatory factors .
Comparison with Similar Compounds
ABBV744 is unique in its high selectivity for BDII over BDI in BET family proteins. Similar compounds include:
ABBV075: A pan-BET inhibitor that targets both BDI and BDII but has dose-limiting toxicities.
OTX015: Another pan-BET inhibitor with similar limitations.
JQ1: A well-known BET inhibitor that targets both bromodomains but lacks the selectivity of ABBV744.
ABBV744’s uniqueness lies in its improved tolerability and selective inhibition of BDII, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
5-oxo-2,3-dihydropyrrolizine-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-3-4-10-7(6)1-2-8(10)11/h1-2H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMPIYIMCBWTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C1C#N)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
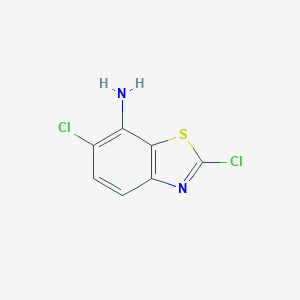
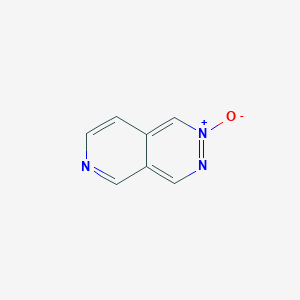


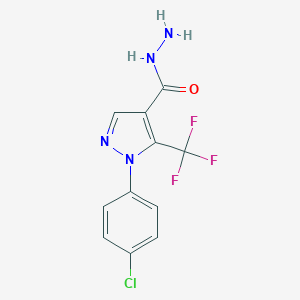
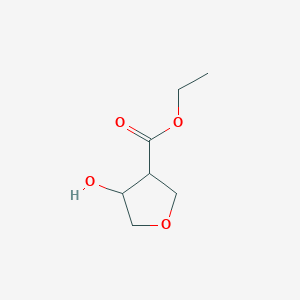
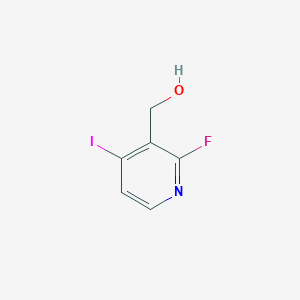

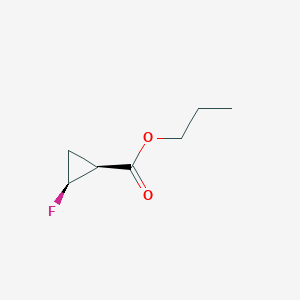
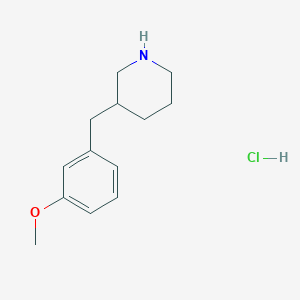
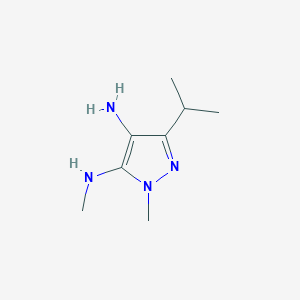
![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)
